1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity, and is further functionalized with a butyl group, a dihydrobenzodioxin moiety, a sulfanyl group, and a trifluoromethyl group.
Preparation Methods
The synthesis of 1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the butyl group: This step involves alkylation of the pyrido[2,3-d]pyrimidinone core using butyl halides under basic conditions.
Attachment of the dihydrobenzodioxin moiety: This can be accomplished through a coupling reaction with 2,3-dihydro-1,4-benzodioxin-6-amine.
Incorporation of the sulfanyl group:
Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrido[2,3-d]pyrimidinone core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The dihydrobenzodioxin moiety can be involved in coupling reactions with various electrophiles or nucleophiles to form new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Scientific Research Applications
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, especially those involving the pyrido[2,3-d]pyrimidinone core.
Materials Science: The compound’s functional groups can be exploited to develop new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used in chemical biology to investigate the effects of structural modifications on biological activity and to develop new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites on these targets, thereby modulating their activity. The pyrido[2,3-d]pyrimidinone core is known to interact with nucleic acids and proteins, which can lead to inhibition of enzymatic activity or alteration of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: This compound has a thione group instead of a ketone group, which can affect its reactivity and interaction with molecular targets.
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a hydroxy group instead of a sulfanyl group, which can influence its solubility and hydrogen bonding interactions.
Properties
Molecular Formula |
C20H18F3N3O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-butyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18F3N3O3S/c1-2-3-6-26-17-16(18(27)25-19(26)30)12(20(21,22)23)10-13(24-17)11-4-5-14-15(9-11)29-8-7-28-14/h4-5,9-10H,2-3,6-8H2,1H3,(H,25,27,30) |
InChI Key |
LRDRYEFOPQEAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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